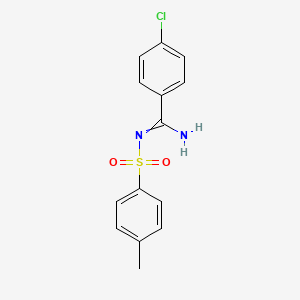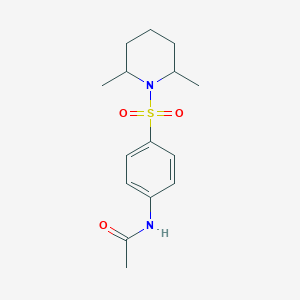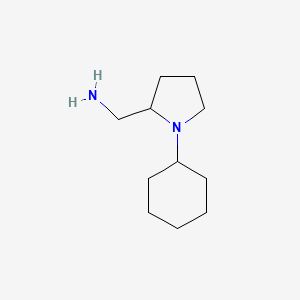![molecular formula C9H12FNO B2435251 [4-Fluoro-3-(methoxymethyl)phenyl]methanamine CAS No. 1016522-88-5](/img/structure/B2435251.png)
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-3-(methoxymethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-3-nitrotoluene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Methoxymethylation: The resulting amine is then subjected to methoxymethylation using formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Applications De Recherche Scientifique
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-Fluoro-3-(methoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxymethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-Fluoro-3-(methyl)phenyl]methanamine: Similar structure but lacks the methoxymethyl group.
[4-Chloro-3-(methoxymethyl)phenyl]methanamine: Similar structure but with a chloro group instead of a fluoro group.
[4-Fluoro-3-(methoxymethyl)phenyl]ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
[4-Fluoro-3-(methoxymethyl)phenyl]methanamine is unique due to the presence of both the fluoro and methoxymethyl groups, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
[4-fluoro-3-(methoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQZCUNMYIQSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2435170.png)
![1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B2435172.png)

![2-[(Pyridin-2-yl)methoxy]pyrimidine](/img/structure/B2435175.png)


![ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)


![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2435181.png)

![2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2435186.png)

![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)
